molecular formula C3H8ClNO B1274267 O-Allylhydroxylamine hydrochloride CAS No. 38945-21-0

O-Allylhydroxylamine hydrochloride

Cat. No.: B1274267
CAS No.: 38945-21-0
M. Wt: 109.55 g/mol
InChI Key: XIQUJVRFXPBMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to almost white crystalline powder with a melting point of approximately 170°C (dec.) . This compound is used as an intermediate in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

O-Allylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of branched-chain amino acid aminotransferase. This enzyme is involved in the formation of methionine from ketomethiobutyrate in Mycobacterium tuberculosis . The compound exhibits mixed-type inhibition with a Ki value ranging from 8.20 to 21.61 μM . Additionally, this compound has been used in the preparation of acetophenone O-allyloxime and O-allyI-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .

Cellular Effects

This compound has been shown to influence various cellular processes. It acts as an inhibitor of cell growth in Mycobacterium tuberculosis and Mycobacterium marinum, with minimum inhibitory concentrations (MIC) of 156 μM and 78 μM, respectively The compound’s inhibitory effects on cell growth suggest its potential as an antimicrobial agent

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with branched-chain amino acid aminotransferase, leading to the inhibition of methionine formation . This inhibition is achieved through mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex. This interaction disrupts the enzyme’s activity, preventing the conversion of ketomethiobutyrate to methionine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under inert gas conditions and is sensitive to air and moisture Its stability and degradation over time can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits cell growth in Mycobacterium species

Metabolic Pathways

This compound is involved in the metabolic pathway of methionine formation from ketomethiobutyrate in Mycobacterium tuberculosis . The compound interacts with branched-chain amino acid aminotransferase, inhibiting the enzyme’s activity and preventing the conversion of ketomethiobutyrate to methionine. This inhibition affects the metabolic flux and metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Allylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl N-hydroxycarbamate with allyl bromide in the presence of potassium hydroxide and absolute ethanol. The reaction mixture is heated under reflux, and the intermediate product is isolated through steam distillation and subsequent acidification .

Another method involves the reaction of hydroxylamine hydrochloride with allyl chloride in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at a controlled temperature, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process includes the use of reactors, controlled addition of reagents, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Allylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-tert-Butylhydroxylamine hydrochloride
  • O-Ethylhydroxylamine hydrochloride
  • O-(Trimethylsilyl)hydroxylamine
  • Methoxyamine hydrochloride

Uniqueness

O-Allylhydroxylamine hydrochloride is unique due to its specific alkylating properties and its ability to form various derivatives through substitution reactions. Its effectiveness against resistant bacterial strains and its applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

O-prop-2-enylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUJVRFXPBMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192241
Record name O-Allylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38945-21-0
Record name O-Allylhydroxylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38945-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Allylhydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038945210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38945-21-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Allylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-allylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Allylhydroxylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6VWJ5T9DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Allylhydroxylamine hydrochloride
Reactant of Route 2
O-Allylhydroxylamine hydrochloride
Reactant of Route 3
O-Allylhydroxylamine hydrochloride
Reactant of Route 4
O-Allylhydroxylamine hydrochloride
Reactant of Route 5
O-Allylhydroxylamine hydrochloride
Reactant of Route 6
O-Allylhydroxylamine hydrochloride
Customer
Q & A

Q1: What is the role of O-Allylhydroxylamine hydrochloride in the synthesis of benzoic acid derivatives, as described in the research?

A: The research paper describes how reacting 3-ethoxymethylene-2,4-alkanediones (1a-c) with malononitrile (2) produces benzonitrile derivatives (3a-c). These benzonitrile derivatives can then be further modified to create a variety of other compounds. Specifically, the paper states that compounds 6a and 6b are synthesized by reacting compound 3a with O-ethylhydroxylamine hydrochloride and this compound, respectively []. While the paper does not elaborate on the specific details of these reactions or the structure of compounds 6a and 6b, it highlights the role of this compound as a reactant in this specific step of the synthetic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.